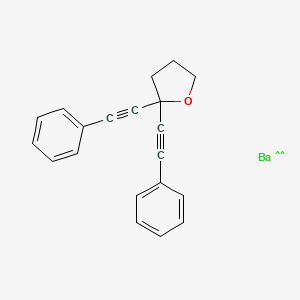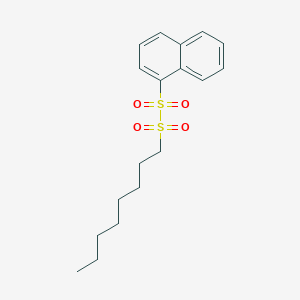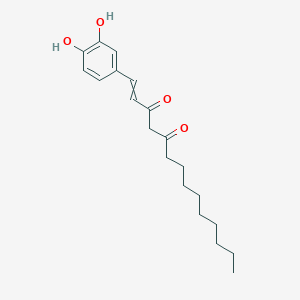
Cyclopropane, pentafluoro(heptafluoropropoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropane, pentafluoro(heptafluoropropoxy)- is a chemical compound with the molecular formula C₆F₁₂O This compound is part of the cyclopropane family, which is known for its unique three-membered ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropane, pentafluoro(heptafluoropropoxy)- typically involves the reaction of a cyclopropane derivative with a fluorinated alcohol under specific conditions. One common method is the reaction of cyclopropyl bromide with heptafluoropropanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of fluorinated reagents and solvents in a controlled environment is crucial to avoid contamination and ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropane, pentafluoro(heptafluoropropoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or ozone.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of partially or fully hydrogenated products.
Substitution: Formation of substituted cyclopropane derivatives.
Applications De Recherche Scientifique
Cyclopropane, pentafluoro(heptafluoropropoxy)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in bioimaging due to its unique fluorine content.
Medicine: Explored for its potential as a fluorinated drug candidate with improved metabolic stability.
Industry: Utilized in the development of high-performance materials and coatings due to its chemical resistance and thermal stability.
Mécanisme D'action
The mechanism of action of cyclopropane, pentafluoro(heptafluoropropoxy)- involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the formation of strong hydrogen bonds or dipole-dipole interactions, affecting the compound’s reactivity and stability. The pathways involved often include nucleophilic attack on the cyclopropane ring or the ether linkage, leading to ring-opening or substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropane: The parent compound with a simple three-membered ring structure.
Hexafluoropropylene oxide: A fluorinated compound with similar applications in materials science.
Perfluorocyclopropane: A fully fluorinated cyclopropane derivative.
Uniqueness
Cyclopropane, pentafluoro(heptafluoropropoxy)- is unique due to its combination of a cyclopropane ring and a heptafluoropropoxy group, which imparts distinct chemical properties such as high electronegativity, thermal stability, and resistance to chemical degradation. These properties make it particularly valuable in applications requiring robust and inert materials.
Propriétés
Numéro CAS |
131393-36-7 |
|---|---|
Formule moléculaire |
C6F12O |
Poids moléculaire |
316.04 g/mol |
Nom IUPAC |
1,1,2,2,3-pentafluoro-3-(1,1,2,2,3,3,3-heptafluoropropoxy)cyclopropane |
InChI |
InChI=1S/C6F12O/c7-1(8)2(9,10)4(1,13)19-6(17,18)3(11,12)5(14,15)16 |
Clé InChI |
RJSVUIOGIUOVCW-UHFFFAOYSA-N |
SMILES canonique |
C1(C(C1(F)F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-Sulfanylidene-3-(2,3,4-trifluorophenyl)-2,3-dihydro-1,3-thiazol-4-yl]methyl acetate](/img/structure/B14278464.png)

![4,9-Diethoxy-1-imino-1H-benzo[F]isoindol-3-amine](/img/structure/B14278480.png)
![2-Methyl-4-[(3-methylbut-2-en-1-yl)oxy]butan-2-ol](/img/structure/B14278486.png)
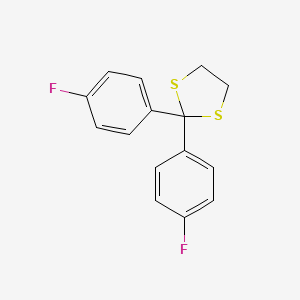



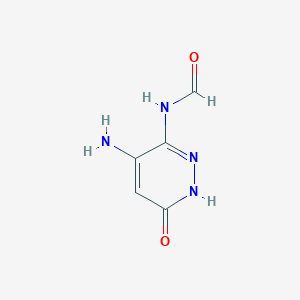
![Bicyclo[3.2.0]hepta-1(5),2-diene](/img/structure/B14278516.png)
